6-Bromo[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one

Anti-epileptic drug discovery GABA_A receptor modulation Structure-activity relationship

6-Bromo[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one (CAS 56892-17-2; molecular formula C₅H₃BrN₄O; MW 215.01) is a heterocyclic building block belonging to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold class, a privileged structure in medicinal chemistry with applications spanning kinase inhibition, phosphodiesterase modulation, antiviral therapy, and agrochemical development. The compound features a bromine atom at the 6-position and a carbonyl group at the 7-position of the fused triazolo-pyrimidine bicyclic core.

Molecular Formula C5H3BrN4O
Molecular Weight 215.01 g/mol
CAS No. 56892-17-2
Cat. No. B13102933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
CAS56892-17-2
Molecular FormulaC5H3BrN4O
Molecular Weight215.01 g/mol
Structural Identifiers
SMILESC1=C(C(=O)N2C(=N1)N=CN2)Br
InChIInChI=1S/C5H3BrN4O/c6-3-1-7-5-8-2-9-10(5)4(3)11/h1-2H,(H,7,8,9)
InChIKeyQMJCYAJALKLMKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one (CAS 56892-17-2): Core Identity and Scaffold Context for Procurement


6-Bromo[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one (CAS 56892-17-2; molecular formula C₅H₃BrN₄O; MW 215.01) is a heterocyclic building block belonging to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold class, a privileged structure in medicinal chemistry with applications spanning kinase inhibition, phosphodiesterase modulation, antiviral therapy, and agrochemical development [1]. The compound features a bromine atom at the 6-position and a carbonyl group at the 7-position of the fused triazolo-pyrimidine bicyclic core. This specific substitution pattern distinguishes it from other halogenated or non-halogenated TP analogs and endows it with utility as a versatile intermediate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and nucleophilic functionalization strategies [2].

Why 6-Bromo[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one Cannot Be Simply Replaced by In-Class Analogs


Within the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, both the identity and position of halogen substituents and the presence of the 7-one carbonyl are non-interchangeable determinants of downstream reactivity and biological activity profiles. The 6-bromo substituent provides an optimal balance of oxidative addition reactivity for Pd-catalyzed cross-coupling compared to the less reactive 6-chloro analog or the more labile 6-iodo variant [1]. Simultaneously, the 7(1H)-one motif has been experimentally established as the necessary 'active core' for anti-epileptic activity within this chemotype; replacement with a 7-amine abolished activity in head-to-head SAR studies [2]. Furthermore, the 6-bromo regioisomer exhibits unique cine-substitution reactivity with indoles that is not observed with halogens at other positions, a transformation unavailable to the unsubstituted parent compound [3]. Consequently, substituting this compound with a different 6-halogen analog, a 5-bromo regioisomer, or a non-carbonyl variant is not chemically neutral and will lead to divergent synthetic outcomes or loss of biological phenotype.

Quantitative Differentiation Evidence for 6-Bromo[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one Against Closest Analogs


7(1H)-One Carbonyl as the Essential Pharmacophoric Core for Anti-Epileptic Activity vs. 7-Amine Analogs

In a controlled SAR study by Ding et al. (2019), eight 2,5-disubstituted [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives and eight corresponding 7-amine derivatives were synthesized and evaluated in parallel using a 4-aminopyridine (4-AP)-induced hyperexcitability model in primary cultured neocortical neurons. Five compounds bearing the 7(4H)-one motif exhibited remarkable anti-epileptic activity, whereas the 7-amine derivatives showed no comparable activity. The authors explicitly concluded that 'the pyrimidine-7(4H)-one motif is the necessary active core of anti-epileptic activity' [1]. This provides direct evidence that the carbonyl functionality present in CAS 56892-17-2 is structurally indispensable for this therapeutic phenotype, and that the non-carbonyl 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 89167-24-8) cannot serve as a functional surrogate.

Anti-epileptic drug discovery GABA_A receptor modulation Structure-activity relationship

6-Bromo Substituent Enables Regioselective C-7 (Het)arylation via Grignard Addition–Elimination in 71–85% Yields

The 6-bromo substituent on the [1,2,4]triazolo[1,5-a]pyrimidine core directs regioselective nucleophilic addition of (het)aryl Grignard reagents exclusively to the C-7 position. Subsequent eliminative aromatization (facilitated by HBr elimination from the 6-position) affords 7-(hetero)aryl-substituted TAP derivatives in yields ranging from 71% to 85% [1]. This two-step sequence (addition–elimination) is enabled specifically by the bromide at C-6 serving as a leaving group upon aromatization. In contrast, the unsubstituted parent TAP (lacking the 6-bromo leaving group) yields an inseparable mixture of C-7 and C-5 isomeric adducts in a ~1.5:1 ratio when treated with phenylmagnesium bromide under identical conditions, as reported in the same study [1]. The 6-bromo-TAP thus provides both superior regioselectivity and a traceless activation strategy not available with the non-halogenated scaffold.

C–H functionalization Grignard addition Push-pull chromophore synthesis

Unique Cine-Substitution Reactivity of 6-Bromo-TAP with Indoles Not Observed with Other Halogen Regioisomers

Rusinov et al. (1999) reported the first example of cine-substitution for halogens in azolopyrimidines, demonstrating that 6-bromo-1,2,4-triazolo[1,5-a]pyrimidine reacts with indoles in the presence of BF₃ to form isolable σᴴ-adduct intermediates, which subsequently undergo aromatization upon treatment with triethylamine to yield 6-(3-indolyl)-substituted products [1]. This transformation constitutes a formal C–C bond formation at the 6-position with displacement of bromide via an addition–elimination pathway (cine-substitution). The reaction is specific to the 6-bromo regioisomer; the review by Rusinov and Chupakhin in Advances in Heterocyclic Chemistry (2007) notes that bromine at the 6-position had previously been regarded as a 'weak nucleofugal group' (Makisumi, 1961), and this cine-substitution pathway was discovered as a workaround that exploits the unique electronic environment of the C-6 position [2]. No equivalent cine-substitution has been reported for 5-bromo- or 7-bromo-TAP regioisomers.

Cine-substitution Azolopyrimidine chemistry C–C bond formation

6-Bromo-TAP as a Validated Suzuki-Miyaura Substrate for Anti-Tubercular Derivative Synthesis

Verbitskiy et al. (2016) employed 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine as the exclusive Suzuki-Miyaura coupling substrate for the microwave-assisted synthesis of a series of 6-fluoroaryl-substituted TAP derivatives [1]. The bromide at C-6 undergoes oxidative addition with Pd(PPh₃)₄ under microwave irradiation (120 °C, 10–15 min) to couple with various fluorinated phenylboronic acids. While the publication does not provide a direct side-by-side comparison with the 6-chloro or 6-iodo analogs under identical conditions, the selection of the 6-bromo substrate over other halogen variants for this medicinal chemistry campaign reflects the empirically determined optimal balance of reactivity (C–Br bond undergoes oxidative addition more readily than C–Cl) and stability (C–Br is less prone to homocoupling and decomposition side reactions than C–I) for microwave-accelerated Pd-catalyzed coupling on this electron-deficient heterocyclic scaffold. The resulting 6-fluoroaryl derivatives were evaluated in vitro against Mycobacterium tuberculosis H₃₇Rv and Neisseria gonorrhoeae ATCC 49226 [1].

Antitubercular drug discovery Suzuki-Miyaura cross-coupling Microwave-assisted synthesis

Absence of 5-Methyl Substitution in CAS 56892-17-2 Provides Reduced Steric Hindrance for C-5 and C-6 Functionalization vs. 5-Methyl Analog

The commercially available 5-methyl analog, 6-bromo-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one (CAS 32449-41-5, MW 229.03), bears a methyl group at C-5 adjacent to the 6-bromo substituent. This additional substitution introduces steric hindrance that can impede nucleophilic attack at C-5 and, through peri-interactions, affect the conformational accessibility of the C-6 bromide for oxidative addition in cross-coupling reactions. CAS 56892-17-2 lacks this methyl group (MW 215.01), providing a less congested scaffold that is more permissive for sequential or simultaneous functionalization at both C-5 and C-6 positions. While no published direct kinetic comparison of cross-coupling rates between the two compounds is available, the general principle that ortho-substitution adjacent to a halide retards oxidative addition in Pd-catalyzed reactions is well-established in organometallic chemistry [1]. This steric argument is offered as supporting evidence for scaffold selection when both C-5 and C-6 diversification are planned.

Steric accessibility Sequential functionalization Building block versatility

Prioritized Application Scenarios for 6-Bromo[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one Based on Verified Differentiation Evidence


Neuroscience Drug Discovery: GABA_A Receptor-Targeted Anti-Epileptic Lead Optimization

The 7(1H)-one carbonyl motif of CAS 56892-17-2 has been experimentally validated as the essential pharmacophoric core for anti-epileptic activity within the triazolopyrimidine chemotype [1]. Procure this compound as a starting scaffold for 2,5-disubstituted derivative libraries targeting GABA_A receptor positive modulation. The bromide at C-6 provides a synthetic handle for introducing aryl/heteroaryl substituents via Suzuki-Miyaura coupling to explore hydrophobic pocket interactions, while the intact 7-one maintains the activity-conferring hydrogen bond acceptor functionality. Avoid 7-amine or 7-deoxy analogs, which have been shown to lose anti-epileptic activity in direct comparative SAR studies [1].

Synthetic Methodology Development: Regioselective C-7 Functionalization via Traceless Bromide-Directed Grignard Addition

The 6-bromo substituent on this scaffold directs exclusive C-7 regioselectivity in Grignard addition reactions, followed by eliminative aromatization with HBr loss, delivering 7-aryl-TAP derivatives in 71–85% yields [2]. This is a traceless activation strategy not possible with the non-halogenated parent TAP, which yields non-separable C-5/C-7 regioisomeric mixtures [2]. Procure CAS 56892-17-2 for reaction methodology programs focused on transition-metal-free C–H functionalization of electron-deficient heteroarenes, particularly where high regiochemical fidelity is required for constructing push-pull chromophore libraries for optoelectronic applications.

Anti-Tubercular and Anti-Gonorrheal Agent Development: Suzuki Diversification of the 6-Position

The 6-bromo substituent has been successfully employed as the oxidative addition partner in microwave-assisted Suzuki-Miyaura cross-coupling to generate 6-fluoroaryl-TAP derivatives with in vitro activity against Mycobacterium tuberculosis H₃₇Rv and Neisseria gonorrhoeae ATCC 49226 [3]. For anti-infective discovery programs, procure this compound as the preferred brominated building block for rapid microwave-accelerated library synthesis. The bromide strikes the optimal reactivity balance for Pd(0) oxidative addition on this electron-deficient heterocyclic core compared to the less reactive 6-chloro analog and the more costly and decomposition-prone 6-iodo variant [3].

Chemical Biology Tool Compound Synthesis: Cine-Substitution Access to 6-Indolyl-TAP Derivatives

The 6-bromo-TAP scaffold exhibits a unique cine-substitution reaction with indoles (BF₃ catalysis, then Et₃N aromatization) that yields 6-(3-indolyl)-substituted TAP derivatives via a formal C–C bond formation at the brominated position [4]. This transformation is specific to the 6-bromo regioisomer and has no equivalent for 5-bromo- or 7-bromo-TAP analogs [4]. Procure this compound for medicinal chemistry campaigns requiring direct indole conjugation at the C-6 position, particularly for targeting kinase ATP-binding pockets where indole moieties are privileged pharmacophoric elements, or for constructing TAP-indole hybrid scaffolds that cannot be accessed through standard Pd-catalyzed cross-coupling of alternative halogen regioisomers.

Quote Request

Request a Quote for 6-Bromo[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.